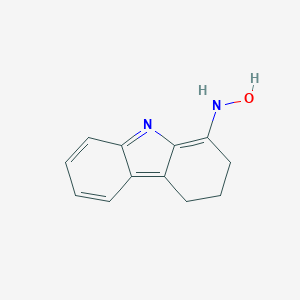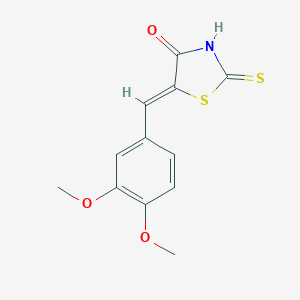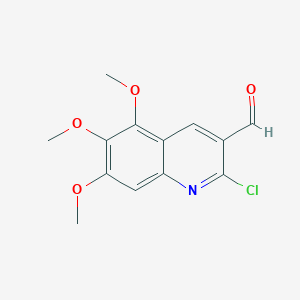![molecular formula C18H36O2Si B187352 1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)- CAS No. 147725-62-0](/img/structure/B187352.png)
1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-, has a CAS Number of 147725-62-0 . It has a molecular weight of 312.57 and its IUPAC name is (1S)-1- ( (1S,3aR,7aR)-4- { [tert-butyl (dimethyl)silyl]oxy}-7a-methyloctahydro-1H-inden-1-yl)ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1 . This code provides a detailed description of the compound’s molecular structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 367.3±15.0 °C and a predicted density of 0.94±0.1 g/cm3 . Its pKa is predicted to be 14.98±0.10 , suggesting it’s weakly acidic.Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of indene derivatives, which may provide insight into the potential applications of “(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol”:
Photovoltaics
Indene derivatives are utilized in the design of new materials for flexible perovskite solar cells, acting as electron-transporting materials to enhance their efficiency .
Optical Functional Materials
These compounds serve as raw materials for optical functional materials, which have a wide range of applications in various technologies .
Functional Resins
Indene derivatives are also noted for their use in the production of functional resins, contributing to advancements in material sciences .
Pharmaceutical Intermediates
They play a significant role as intermediates in pharmaceutical manufacturing, aiding in the synthesis of complex drugs .
Modern Antiviral Therapies
Research indicates that indene-fullerene derivatives could be applied in modern antiviral therapies, potentially offering new avenues for treatment .
Space Exploration
The unique properties of these compounds have found use in space exploration technologies, although specific details were not provided in the search results .
Retinoic Acid Receptor Agonists
A series of novel indene-derived compounds have been designed to act as retinoic acid receptor α (RARα) agonists, exhibiting antiproliferative activity and potential for cancer treatment .
Synthesis Methodology
Indene derivatives are synthesized through various chemical reactions, such as tandem Friedel–Crafts alkylation/hydroarylation, which is essential for creating diverse compounds for further application .
Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells Indene derivatives | JFE Chemical Corporation Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists para-Toluenesulfonic Acid Catalyzed Synthesis of Indenes via Tandem Friedel–Crafts Alkylation/Hydroarylation
Safety and Hazards
Propiedades
IUPAC Name |
(1S)-1-[(1S,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFQHDWFYMRCJG-MRVBUVOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)
![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)




![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)




